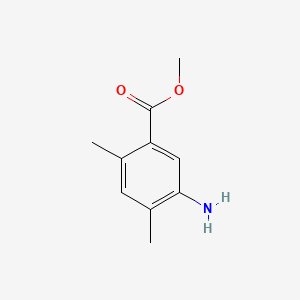

4-(2-Aminophenyl)morpholin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Aminophenyl)morpholin-3-one is a reagent used in the preparation of various Morpholine based pharmaceuticals . It is also an intermediate during the preparation of imidazothiazoles as protein kinase inhibitors for treating cancers .

Synthesis Analysis

The synthesis of 4-(2-Aminophenyl)morpholin-3-one involves the reaction of 2-(2~chloroethoxy)acetic acid with 4-nitro-aniline with a phenylboronic acid catalyst . The product is then transformed to 4-(4-nitrophenyl)morpholin-3-one in a one-pot procedure .Molecular Structure Analysis

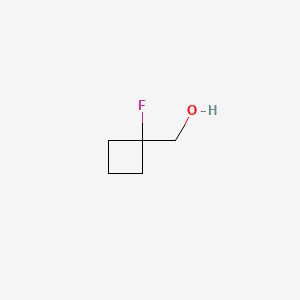

The molecular formula of 4-(2-Aminophenyl)morpholin-3-one is C10H12N2O2 . It has a molecular weight of 192.22 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(2-Aminophenyl)morpholin-3-one have been described in the Synthesis Analysis section. Further details about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

4-(2-Aminophenyl)morpholin-3-one is a solid at room temperature . It has a melting point of 171.0 to 175.0 °C . Its solubility in DMSO and Methanol is slight, and it needs to be heated .Scientific Research Applications

Pharmaceutical Applications

“4-(2-Aminophenyl)morpholin-3-one” is used as a reagent in the preparation of various morpholine-based drugs . It’s a key intermediate in the synthesis of certain pharmaceutical compounds.

Synthesis of Factor Xa Inhibitors

This compound is a precursor in the synthesis of Factor Xa inhibitors . Factor Xa inhibitors are a type of anticoagulant that work by inhibiting Factor Xa, an enzyme that plays a key role in blood clotting.

Preparation of Schiff Bases

“4-(2-Aminophenyl)morpholin-3-one” can be used in the synthesis of Schiff bases . Schiff bases are compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group – but not hydrogen. They have a wide range of applications, including as ligands in coordination chemistry and as intermediates in organic synthesis.

Antimicrobial Activity

Some derivatives of “4-(2-Aminophenyl)morpholin-3-one” have shown antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.

Chemical Research

This compound is used in chemical research, particularly in the study of reaction mechanisms and the development of new synthetic methodologies .

Industrial Applications

“4-(2-Aminophenyl)morpholin-3-one” is used in various industrial applications due to its reactivity and versatility .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(2-Aminophenyl)morpholin-3-one is Factor Xa (fXa) . Factor Xa is a trypsin-like serine protease involved in the process of blood coagulation . It plays a crucial role at the convergence point of the extrinsic and intrinsic coagulation pathways .

Mode of Action

4-(2-Aminophenyl)morpholin-3-one serves as a P4-ligand within the enzyme pocket of Factor Xa . By binding to this site, it inhibits the action of Factor Xa, thereby preventing the conversion of prothrombin to thrombin via proteolysis . This inhibition effectively controls thrombogenesis with a minimal effect on bleeding .

Biochemical Pathways

The compound primarily affects the coagulation pathway . By inhibiting Factor Xa, it disrupts the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a reduction in thrombin generation and ultimately, a decrease in the formation of blood clots .

Pharmacokinetics

Rivaroxaban has good oral bioavailability and a predictable pharmacokinetic profile, which may suggest similar properties for 4-(2-Aminophenyl)morpholin-3-one .

Result of Action

The primary molecular effect of 4-(2-Aminophenyl)morpholin-3-one is the inhibition of Factor Xa . This leads to a decrease in thrombin generation and a subsequent reduction in blood clot formation . At the cellular level, this can prevent the aggregation of platelets and the formation of a fibrin clot, thereby reducing the risk of thromboembolic events .

properties

IUPAC Name |

4-(2-aminophenyl)morpholin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-3-1-2-4-9(8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPYISYUMOZZAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)

![Disodium;[6-chloro-2-(6-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592471.png)

![6,9-Diazaspiro[4.5]decan-10-one](/img/structure/B592477.png)